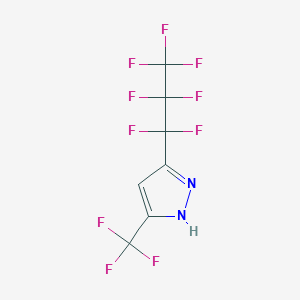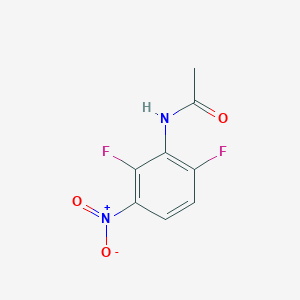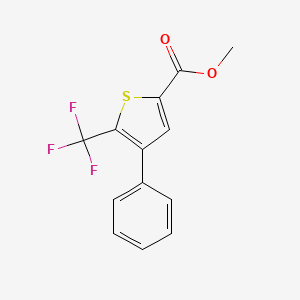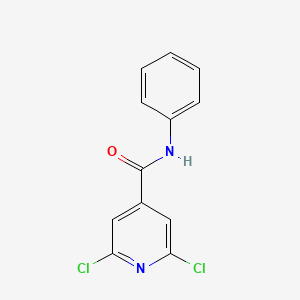
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including agriculture and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, a series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized by modifying the position of the amide bond on the pyrazole ring, which resulted in compounds with good insecticidal activities . Another approach to synthesizing pyrazole derivatives is the one-pot three-component reaction, which can yield highly fluorescent 1,3,5-trisubstituted pyrazoles . Additionally, the synthesis of polyfluorinated tris(pyrazolyl)borates has been achieved, providing ligands for metal complexes with electrophilic metal sites .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 3,5-bis(trifluoromethyl)pyrazole has been analyzed in both the gas phase and solid state, revealing the presence of tetramers formed through hydrogen bonds and potential dynamic disorder involving intramolecular proton transfers . Similarly, the crystal structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine has been reported, showing an almost planar conformation of the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, which can be utilized to further modify their structure and enhance their properties. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved a condensation reaction followed by saponification . Additionally, the reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was exploited to synthesize trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of substituents such as trifluoromethyl groups. These properties can include fluorescence, as seen in the case of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibited strong fluorescence intensity . The electronic properties of these compounds can be fine-tuned, as demonstrated by the highly fluorescent pyrazoles synthesized through a one-pot reaction . The presence of fluorine atoms can also affect the electrophilicity of metal sites in metal complexes, as observed in the fluorinated tris(pyrazolyl)borate ligands .
Scientific Research Applications
-
Antibacterial Activity
- Field : Medicinal Chemistry
- Application : N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and tested for their antimicrobial potency .
- Method : The compounds were synthesized and their growth inhibitory effects were tested against antibiotic-resistant Gram-positive bacteria .
- Results : Several of these compounds were found to be effective growth inhibitors and prevented the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. They were found to be more effective than the control antibiotic vancomycin .
-
Trifluoromethylation
- Field : Chemical Synthesis
- Application : The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials .
- Method : This involves the trifluoromethylation of carbon-centered radical intermediates .
- Results : The tutorial describes recent advances in trifluoromethylation .
-
Antifungal Activity
- Field : Medicinal Chemistry
- Application : Trifluoromethylated pyrazole derivatives have been synthesized and tested for their antifungal potency .
- Method : The compounds were synthesized and their growth inhibitory effects were tested against various types of fungi .
- Results : Several of these compounds were found to be effective growth inhibitors and prevented the development of fungal biofilms. They were found to be more effective than the control antifungal drugs .
-
Synthesis of Fused Tricyclic Pyrazoles
- Field : Organic Chemistry
- Application : An efficient method for the synthesis of trifluoromethylated fused tricyclic pyrazoles via intramolecular cyclization of cyclic ketone-derived amines has been reported .
- Method : This involves the in situ generation of trifluoromethylated β-diazo ketones as intermediates via diazotization with the use of tert-butyl nitrite .
- Results : The synthetic utility of this method is highlighted by scale-up synthesis and the derivatization of the obtained fused tricyclic pyrazole products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F10N2/c8-4(9,6(13,14)7(15,16)17)2-1-3(19-18-2)5(10,11)12/h1H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCIMEQWUAWYIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382159 |
Source


|
| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole | |
CAS RN |
261761-18-6 |
Source


|
| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)











